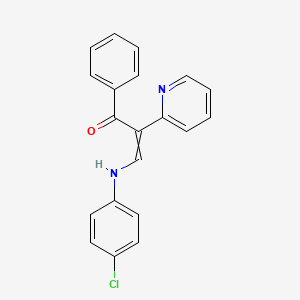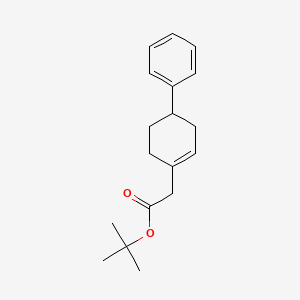
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by a phenyl group attached to a cyclohexene ring, which is further connected to an acetic acid moiety esterified with tert-butyl alcohol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester typically involves the esterification of (4-Phenyl-1-cyclohexenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
化学反应分析
Types of Reactions
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, involves the use of a strong base like sodium hydroxide.
Reduction: Reduction reactions typically use lithium aluminum hydride (LiAlH4) in anhydrous ether as the solvent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: The major products are (4-Phenyl-1-cyclohexenyl)acetic acid and tert-butyl alcohol.
Reduction: The major product is (4-Phenyl-1-cyclohexenyl)methanol.
Substitution: The products depend on the nucleophile used in the reaction.
科学研究应用
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester involves its hydrolysis by esterases to produce (4-Phenyl-1-cyclohexenyl)acetic acid and tert-butyl alcohol. The acid can then interact with various molecular targets, depending on the biological context. For example, it may inhibit certain enzymes or interact with receptors, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
- (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester
- (4-Phenyl-1-cyclohexenyl)acetic acid ethyl ester
- (4-Phenyl-1-cyclohexenyl)acetic acid isopropyl ester
Uniqueness
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts, making it more suitable for certain applications where stability is crucial.
属性
CAS 编号 |
919769-04-3 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-phenylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-18(2,3)20-17(19)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |
InChI 键 |
NKQGCBNUONEPNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=CCC(CC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


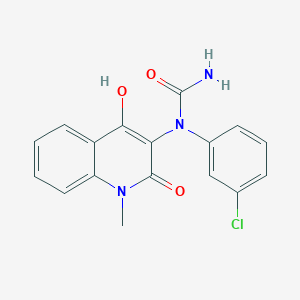
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
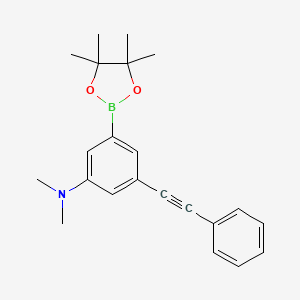
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)

![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)
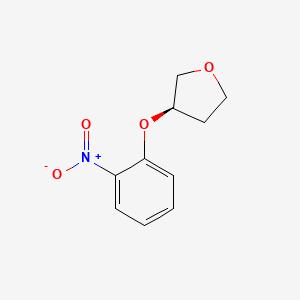
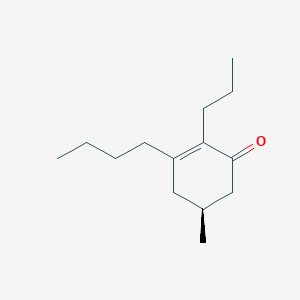
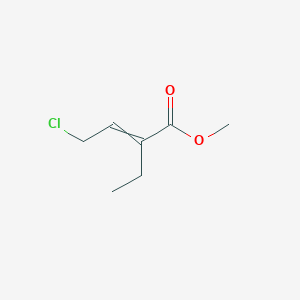
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
